molecular formula C8H14N2O B128216 Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one CAS No. 151665-85-9

Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one

Cat. No. B128216
Key on ui cas rn: 151665-85-9
M. Wt: 154.21 g/mol
InChI Key: WLXFQWJYMRTINR-UHFFFAOYSA-N
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Patent
US08334286B2

Procedure details

4-Pyrazin-2-yl-butyric acid ethyl ester (1 g, 5.14 mmol) was dissolved in abs. EtOH (50 ml) and hydrogenated over 10% Pd/C (200 mg) at 50 psi for 20 hours. After filtration, the solvent was removed under vacuum and the residue was purified by flash chromatography (DCM/MeOH/32% NH4OH from 95/5/0.5 to 90/10/1 respectively) to afford the title compound (454 mg, 57% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
57%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH2:5][CH2:6][CH2:7][C:8]1[CH:13]=[N:12][CH:11]=[CH:10][N:9]=1)C>[Pd].CCO>[CH2:13]1[NH:12][CH2:11][CH2:10][N:9]2[C:4](=[O:3])[CH2:5][CH2:6][CH2:7][CH:8]12

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)OC(CCCC1=NC=CN=C1)=O
Step Two
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
50 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (DCM/MeOH/32% NH4OH from 95/5/0.5 to 90/10/1 respectively)

Outcomes

Product
Name
Type
product
Smiles
C1C2N(CCN1)C(CCC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 454 mg
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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